molecular formula C20H34N4S2 B15281192 2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) CAS No. 61747-35-1

2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole)

Cat. No.: B15281192
CAS No.: 61747-35-1
M. Wt: 394.6 g/mol
InChI Key: UACGDGTZNFKYQI-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) is a chemical compound with the molecular formula C20H34N4S2 and a molecular weight of 394.64 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) typically involves the reaction of 4-tert-butyl-1-isopropylimidazole with sulfur or sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the disulfide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The imidazole rings can undergo substitution reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The imidazole rings can coordinate with metal ions, affecting the function of metalloproteins and enzymes . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) can be compared with other disulfide-containing imidazole compounds, such as:

    2,2’-Dithiobis(4-methyl-1H-imidazole): Similar structure but with a methyl group instead of tert-butyl and isopropyl groups.

    2,2’-Dithiobis(4-ethyl-1H-imidazole): Similar structure but with an ethyl group instead of tert-butyl and isopropyl groups.

The uniqueness of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) lies in its specific substituents, which can influence its chemical reactivity and interactions with biological targets .

Properties

CAS No.

61747-35-1

Molecular Formula

C20H34N4S2

Molecular Weight

394.6 g/mol

IUPAC Name

4-tert-butyl-2-[(4-tert-butyl-1-propan-2-ylimidazol-2-yl)disulfanyl]-1-propan-2-ylimidazole

InChI

InChI=1S/C20H34N4S2/c1-13(2)23-11-15(19(5,6)7)21-17(23)25-26-18-22-16(20(8,9)10)12-24(18)14(3)4/h11-14H,1-10H3

InChI Key

UACGDGTZNFKYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1SSC2=NC(=CN2C(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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